Pyrrolo[1,2-a]pyrazine-3-methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
pyrrolo[1,2-a]pyrazin-3-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-4-7-6-11-3-1-2-8(11)5-10-7/h1-3,5-6H,4,9H2 |
InChI Key |
LNSFVMPWCUBUBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=CC2=C1)CN |
Origin of Product |
United States |
Synthetic Methodologies for Pyrrolo 1,2 a Pyrazine 3 Methanamine and Derivatives
De Novo Synthesis of Pyrrolo[1,2-a]pyrazine (B1600676) Core Structures
De novo synthesis provides versatile access to the pyrrolo[1,2-a]pyrazine core, allowing for the introduction of diverse substituents. These methods can be broadly categorized into cyclization reactions of elaborated pyrrole (B145914) precursors and convergent multicomponent reaction strategies.
Cyclization reactions are a cornerstone for the synthesis of the pyrrolo[1,2-a]pyrazine system. These strategies typically involve the formation of one or two bonds to close the pyrazine (B50134) ring, starting from appropriately functionalized pyrrole derivatives. mdpi.comnih.gov The specific approach dictates the substitution pattern and oxidation state of the final heterocyclic product.
A modern and efficient approach to constructing the pyrrolo[1,2-a]pyrazine ring involves the cyclization of enaminones derived from 2-formylpyrroles. mdpi.comresearchgate.net This method utilizes readily available starting materials. The synthesis begins with the preparation of enaminones by reacting alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, acetonitriles, or acetophenones with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). researchgate.net The subsequent cyclization of these pyrrole-based enaminone building blocks in the presence of ammonium (B1175870) acetate (B1210297) as the nitrogen source yields the target pyrrolo[1,2-a]pyrazine core. mdpi.comresearchgate.net
Table 1: Examples of Pyrrolo[1,2-a]pyrazine Synthesis via Enaminone Cyclization
| Starting Material | Reagents | Product | Yield (%) |
| Methyl 2-(2-((E)-3-(dimethylamino)acryloyl)-1H-pyrrol-1-yl)acetate | NH4OAc, EtOH | Methyl pyrrolo[1,2-a]pyrazine-7-carboxylate | 75% |
| 2-(2-((E)-3-(dimethylamino)acryloyl)-1H-pyrrol-1-yl)acetonitrile | NH4OAc, EtOH | Pyrrolo[1,2-a]pyrazine-7-carbonitrile | 80% |
| 2-(2-((E)-3-(dimethylamino)acryloyl)-1H-pyrrol-1-yl)-1-phenylethan-1-one | NH4OAc, EtOH | 7-Benzoyl-pyrrolo[1,2-a]pyrazine | 72% |
Data synthesized from research on pyrrole-based enaminones as building blocks. mdpi.comresearchgate.net
Palladium-catalyzed reactions offer a powerful tool for the formation of the pyrrolo[1,2-a]pyrazine scaffold. researchgate.net One notable strategy is the palladium(II)-promoted vinyl cyclization of N-allyl pyrrole-2-carboxamides. mdpi.com The outcome of this reaction can be highly dependent on the specific catalyst and reaction conditions employed. For instance, the cyclization of N-allyl pyrrole-2-carboxamide in the presence of palladium acetate, sodium acetate, and tetrabutylammonium (B224687) chloride in DMSO at elevated temperatures yields the desired pyrrolo[1,2-a]pyrazine product. mdpi.com In contrast, using a different catalyst system like PdCl2(CH3CN)2 can lead to different products. mdpi.com This catalytic approach represents an effective method for C-N bond formation to construct the pyrazine ring. researchgate.netmdpi.com
Table 2: Conditions for Palladium-Catalyzed Cyclization of N-allyl pyrrole-2-carboxamide
| Catalyst System | Oxidant | Solvent / Temperature | Product |
| Pd(OAc)2, NaOAc, Bu4NCl | (not specified) | DMSO, 120 °C | Pyrrolo[1,2-a]pyrazine |
| PdCl2(CH3CN)2 | Benzoquinone | DMF/THF, 100 °C | Dihydropyrrolo[1,2-a]pyrazinone |
Information derived from a review of synthetic strategies. mdpi.com
A variety of intramolecular cyclization strategies have been developed to synthesize the pyrrolo[1,2-a]pyrazine core, leveraging different types of bond-forming reactions. mdpi.comacs.org These methods often start with 1,2-disubstituted pyrroles that contain both the necessary nucleophilic and electrophilic components for ring closure. mdpi.com
Common strategies include:
Aza-Michael Addition: Electron-poor alkenes attached to the pyrrole-2-carboxamide nitrogen can undergo an intramolecular aza-Michael addition, where the pyrrole nitrogen acts as the nucleophile to form the pyrazine ring. mdpi.com
Base-Catalyzed Alkyne Cyclization: N-propargyl pyrrole-carboxamides can undergo a base-catalyzed 6-exo-dig cyclization to form pyrrolopyrazinones. mdpi.combeilstein-journals.org
Transition-Metal-Free Cyclization: N-propargyl(pyrrolyl)enaminones can be cyclized chemo- and stereoselectively using a base like cesium carbonate in DMSO to form (acylmethylidene)pyrrolo[1,2-a]pyrazines. bohrium.com
[3+2] Cycloaddition: An efficient two-step method involving a Strecker reaction followed by an intramolecular [3+2] cycloaddition of an azide (B81097) group onto a nitrile has been used to synthesize fused pyrrolo[1,2-a]tetrazolo[1,5-d]pyrazines. rsc.org
These diverse intramolecular strategies highlight the flexibility of using functionalized pyrroles as precursors for constructing the fused pyrazine ring system. mdpi.comacs.orgbohrium.com
Multicomponent reactions (MCRs) provide a highly efficient and atom-economical pathway to complex molecules like pyrrolo[1,2-a]pyrazines in a single synthetic operation. mdpi.com These reactions combine three or more starting materials to form a product that contains portions of all the initial reactants, offering significant advantages in terms of synthetic efficiency and the ability to generate chemical libraries. mdpi.comrsc.org
A prominent example of an MCR approach is the one-pot, three-component reaction involving ethylenediamine, acetylenic esters (like dimethyl acetylenedicarboxylate (B1228247) or DMAD), and β-nitrostyrene derivatives. mdpi.com This reaction proceeds smoothly to afford functionalized pyrrolo[1,2-a]pyrazines. Another effective three-component strategy involves the scandium triflate (Sc(OTf)3)-catalyzed coupling of a pyrrole derivative, an amine, and a trialkylphosphite. rsc.org This domino process facilitates the formation of multiple bonds (two C-N and one C-P) through a sequence of a Kabachnik-Fields reaction and an intramolecular cyclodehydration, leading to highly functionalized 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. rsc.org
Table 3: Examples of Three-Component Reactions for Pyrrolo[1,2-a]pyrazine Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |
| Ethylenediamine | Acetylenic Esters | Nitrostyrene (B7858105) Derivatives | (none specified) | Pyrrolo[1,2-a]pyrazines |
| Pyrrole Derivative | Amine | Trialkylphosphite | Sc(OTf)3 | 1,2-Dihydropyrrolo[1,2-a]pyrazine-1-phosphonates |
Data sourced from reviews and articles on multicomponent reactions. mdpi.comrsc.org
Multicomponent Reaction (MCR) Strategies
Four-Component Ugi Reactions for Pyrrolopyrazinones
Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (U-4CR), represent a highly efficient strategy for the rapid assembly of complex molecules from simple starting materials. This approach has been successfully applied to the synthesis of precursors for pyrrolopyrazinone derivatives. The classic Ugi reaction involves the condensation of an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acetamido carboxamide derivative.
In a notable application, this methodology is used to generate key intermediates that, through subsequent cyclization steps, lead to the formation of the desired heterocyclic systems. For instance, a one-pot sequence involving a Ugi reaction followed by nucleophilic substitution and N-acylation has been developed for the diastereoselective synthesis of pyrrolopiperazine-2,6-diones. nih.govresearchgate.net This strategy allows for the introduction of various substituents and the selective creation of a new stereocenter at the bridgehead carbon. nih.govresearchgate.net The process typically begins with the reaction of an α-amino ester, 3-bromopropionic acid, an aldehyde (e.g., phenylglyoxal), and an isocyanide. The resulting Ugi adduct can spontaneously cyclize to form a pyrrolidin-2-one intermediate, which is then further elaborated to the final bicyclic dione (B5365651) structure. nih.gov
Ring Annulation Techniques
Ring annulation, the process of building a new ring onto an existing molecular scaffold, is a fundamental strategy for synthesizing fused heterocyclic systems like pyrrolo[1,2-a]pyrazines. researchgate.net A variety of cyclization reactions fall under this category, providing versatile routes to the target scaffold.
One effective annulation method involves the cyclization of specifically functionalized pyrrole precursors. For example, pyrrolo[1,2-a]pyrazines can be synthesized through the cyclization of 2-formylpyrrole-based enaminones. These enaminone precursors are prepared by reacting alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates or related compounds with dimethylformamide dimethyl acetal (DMFDMA). The subsequent treatment of these intermediates with ammonium acetate induces a cyclization and aromatization sequence to afford the final pyrrolo[1,2-a]pyrazine core. researchgate.net Another powerful annulation technique is the gold-catalyzed intramolecular hydroamination of alkynes, which has been used to synthesize related quinoxaline (B1680401) derivatives from substituted N-propargyl indoles. nih.gov This type of reaction proceeds with high selectivity under mild conditions. nih.gov
Direct C-H Arylation Methods
Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic cores without the need for pre-functionalized starting materials. Palladium-catalyzed direct C–H arylation has been effectively employed for the derivatization of the related pyrrolo[1,2-a]quinoxaline (B1220188) scaffold, providing a selective route to 1-arylated and 1,3-diarylated products in good yields. rsc.org
This method typically involves the reaction of the heterocycle with an aryl iodide in the presence of a palladium catalyst, such as Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. The reaction demonstrates a broad substrate scope and good tolerance for various functional groups on both the heterocyclic core and the arylating agent. rsc.org This approach allows for the late-stage modification of the scaffold, which is highly valuable in medicinal chemistry for generating libraries of analogues for structure-activity relationship (SAR) studies.
Functionalization and Derivatization of the Pyrrolo[1,2-a]pyrazine Scaffold
Once the core pyrrolo[1,2-a]pyrazine ring system is constructed, further modifications are often necessary to synthesize specific target molecules like Pyrrolo[1,2-a]pyrazine-3-methanamine and to explore their chemical and biological properties.
Introduction of the Methanamine Moiety and its Derivatives
The synthesis of this compound can be achieved through the functionalization of the C-3 position of the heterocyclic core. A logical and effective strategy involves the creation of a C-3 carboxamide derivative, which can then be reduced to the desired primary amine.
A series of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides have been successfully designed and synthesized. nih.gov These compounds serve as ideal precursors for the target methanamine. The introduction of the carboxamide group at the C-3 position provides a stable intermediate that can be readily isolated and purified.
The subsequent conversion of the carboxamide to the methanamine can be accomplished using standard reducing agents. For example, the reduction of amide or imine functionalities using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) is a well-established transformation in organic synthesis that proceeds in high yield. nih.govmdpi.com This two-step sequence—synthesis of the C-3 carboxamide followed by its reduction—provides a reliable pathway to this compound and its N-substituted derivatives.
Enantioselective Synthesis Approaches
The development of enantioselective methods is crucial for producing chiral molecules, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired therapeutic effect. While direct enantioselective synthesis of the pyrrolo[1,2-a]pyrazine core is not widely reported, modern biocatalytic methods offer a promising strategy for introducing chirality.
Enantioselective reductive amination of a carbonyl precursor is a powerful method for producing chiral amines. Amine dehydrogenases (AmDHs) have been identified as highly efficient biocatalysts for this transformation. rsc.org These enzymes, often used in tandem with a cofactor recycling system, can convert a wide range of aldehydes and ketones into the corresponding amines with excellent conversion rates and often perfect stereoselectivity (>99% enantiomeric excess). rsc.org
A plausible enantioselective route to chiral derivatives of this compound could therefore involve the synthesis of a pyrrolo[1,2-a]pyrazine-3-carbaldehyde or a related ketone. This prochiral carbonyl intermediate could then be subjected to biocatalytic reductive amination using a suitable amine dehydrogenase to yield the target chiral amine with high enantiopurity. rsc.org
Exploration of Substituent Effects on Synthetic Pathways and Yields
The nature and position of substituents on the pyrrolo[1,2-a]pyrazine scaffold or on the reactants used in its synthesis can significantly influence the course and efficiency of chemical reactions. Understanding these effects is critical for optimizing synthetic routes and designing new derivatives.
Substituents on the core heterocycle can direct the regioselectivity of further functionalization. For instance, in electrophilic substitution reactions like trifluoroacetylation, the steric bulk of a substituent at the C-1 position plays a directing role. When the C-1 substituent is larger than a methyl group, electrophilic attack is directed to the C-6 position (the α-position of the pyrrole ring), provided it is unsubstituted. osi.lv Similarly, in the related pyrrolo[1,2-a]quinoxaline system, the presence of an aromatic substituent at the C-4 position was found to be important for achieving high yields in the direct sulfenylation of the C-1 position. nih.gov
In multicomponent reactions, the choice of starting materials directly impacts reaction yields. In the Ugi four-component synthesis of pyrrolyl-β-chlorovinylaldehyde-derived bisamides, the yields were observed to vary depending on the electronic nature of the substituents on the aniline (B41778) component and the steric properties of the isocyanide used. beilstein-journals.org Generally, electron-donating groups on the aniline and less sterically hindered isocyanides can influence the reaction outcome.
The following table summarizes some of the observed substituent effects on the synthesis and functionalization of the pyrrolo[1,2-a]pyrazine scaffold.
| Reaction Type | Scaffold/Reactant | Substituent | Position | Observation | Yield/Selectivity |
| Trifluoroacetylation | Pyrrolo[1,2-a]pyrazine | Bulky alkyl/aryl | C-1 | Directs electrophilic attack to C-6. osi.lv | High regioselectivity |
| C-H Sulfenylation | Pyrrolo[1,2-a]quinoxaline | Aryl group | C-4 | Crucial for efficient reaction at C-1. nih.gov | Yield drops from >80% to 20% without it. |
| Ugi-4CR | Aniline | Electron-donating/-withdrawing | para- | Affects the overall yield of the bisamide product. beilstein-journals.org | Yields range from 54-93%. |
| Ugi-4CR | Isocyanide | Steric bulk (e.g., t-butyl vs. cyclohexyl) | - | Influences reaction efficiency. beilstein-journals.org | Varied yields |
| C-H Arylation | Pyrrolo[1,2-a]quinoxaline | Various functional groups | - | Generally well-tolerated on both coupling partners. rsc.org | Good to excellent yields |
Synthetic Challenges and Future Developments in Pyrrolo[1,2-a]pyrazine Synthesis
Despite the existence of various synthetic routes, the preparation of specifically substituted pyrrolo[1,2-a]pyrazines presents several challenges, while the field continues to evolve with the development of more sophisticated and sustainable methodologies.
Synthetic Challenges
Regiocontrol: Achieving regioselectivity is a significant hurdle in the functionalization of the pyrrolo[1,2-a]pyrazine system. The molecule possesses multiple potentially reactive sites, and the outcome of electrophilic substitution reactions, such as the Vilsmeier-Haack formylation, can be highly dependent on existing substituents, reagent ratios, and reaction times. researchgate.net
Complexity of Natural Products: The total synthesis of complex natural products containing the pyrrolopyrazinone core, such as palau'amine, remains a formidable challenge for synthetic chemists. mdpi.com These syntheses require long, intricate sequences and precise control over stereochemistry.
Access to Chemical Diversity: The vast chemical space of nitrogen-containing heterocycles is not yet fully explored. mdpi.com Developing synthetic methods that allow for the facile and systematic introduction of a wide range of functional groups to create diverse compound libraries for biological screening is an ongoing challenge.
Reaction Efficiency and Conditions: Many existing protocols may suffer from modest yields, the formation of complex product mixtures requiring difficult purification, or the need for harsh reaction conditions and expensive transition-metal catalysts. mdpi.comurfu.ru
Future Developments
Advanced Multi-component Reactions (MCRs): The design of novel MCRs will continue to be a major focus. These reactions enhance synthetic efficiency by constructing complex molecules from simple starting materials in a single pot, thereby reducing waste, cost, and labor. rsc.org
C-H Functionalization: Direct C-H bond functionalization is a rapidly advancing area in organic synthesis. Applying these strategies to the pyrrolo[1,2-a]pyrazine scaffold would provide more atom-economical and direct routes to derivatives, circumventing the need for pre-functionalized substrates.
Green and Sustainable Chemistry: There is a strong impetus to develop more environmentally benign synthetic protocols. nih.gov Future research will likely focus on the use of greener solvents, recyclable catalysts (including biocatalysts and earth-abundant metal catalysts), and energy-efficient reaction conditions (e.g., microwave or flow chemistry).
Diversity-Oriented Synthesis (DOS): The development of flexible synthetic pathways that enable the rapid generation of libraries of structurally diverse pyrrolo[1,2-a]pyrazines is crucial for drug discovery. nih.gov These strategies aim to efficiently explore the chemical space around the core scaffold to identify new bioactive compounds.
Novel Catalytic Systems: The discovery of new catalytic systems is paramount. This includes the development of more active, selective, and robust catalysts—such as those based on gold or other transition metals—for key bond-forming and cyclization reactions that enable access to novel or previously difficult-to-synthesize derivatives. nih.govmdpi.com
Advanced Spectroscopic and Structural Elucidation Studies for Pyrrolo 1,2 a Pyrazine 3 Methanamine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Pyrrolo[1,2-a]pyrazine (B1600676) derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
In the ¹H NMR spectra of pyrrolopyrazine systems, the chemical shifts (δ) of protons are highly indicative of their electronic environment. Protons attached to the aromatic pyrrole (B145914) and pyrazine (B50134) rings typically resonate in the downfield region (generally δ 6.0-9.0 ppm) due to the deshielding effects of the ring currents. The specific position of these signals and their coupling constants (J), which describe the interaction between neighboring protons, are crucial for assigning the substitution pattern on the heterocyclic core. For instance, the analysis of related aza-derivatives like pyrrolo[1,2-a]imidazol-5-one has provided a basis for understanding the electronic interactions within such fused ring systems. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The chemical shifts of carbon atoms in the Pyrrolo[1,2-a]pyrazine core are characteristic of their hybridization and proximity to electronegative nitrogen atoms. Quaternary carbons, such as those at the ring fusion, can be distinguished from protonated carbons. For example, in various pyrazine derivatives, amide and acetyl group carbons have been identified by their characteristic signals in the ¹³C NMR spectrum.
The structural elucidation of complex derivatives often relies on two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish definitive proton-proton and proton-carbon connectivities.
Table 1: Representative ¹H and ¹³C NMR Data for Related Pyrrolopyrazine and Pyridine (B92270) Derivatives Data presented is for illustrative purposes based on published spectra for related heterocyclic systems.
| Compound Class | Nucleus | Chemical Shift Range (δ, ppm) | Key Observations |
| Pyrrolo[3,4-b]pyrazine Derivatives lookchem.com | ¹H | 8.63 - 8.77 | Signals corresponding to pyrazine ring protons. |
| ¹³C | 144.4 - 152.2 | Resonances for carbon atoms within the fused heterocyclic rings. | |
| 1H-Pyrrolo[3,2-c]pyridine Derivatives semanticscholar.org | ¹H | 6.70 - 9.10 | Aromatic protons on both pyrrole and pyridine rings, with distinct signals for substituents. |
| ¹³C | 102.3 - 159.0 | Wide range of signals including those for substituted phenyl and trimethoxyphenyl groups. | |
| Pyrazine Carboxamide Derivatives | ¹H | 8.13 - 9.92 | Includes signals for amide protons and aromatic ring protons. |
| ¹³C | 126.7 - 171.5 | Features signals for carbonyl carbons in amide and acetyl groups. |
Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of Pyrrolo[1,2-a]pyrazine-3-methanamine derivatives. It also provides valuable structural information through the analysis of fragmentation patterns.
In a typical electron ionization (EI) mass spectrum, a molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecular weight of the compound. For the parent Pyrrolo[1,2-a]pyrazine, the molecular ion peak is observed at m/z 118. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the calculation of the precise elemental formula, which is critical for confirming the identity of a newly synthesized compound. semanticscholar.org
The fragmentation of the molecular ion provides a fingerprint that is characteristic of the molecule's structure. The fused Pyrrolo[1,2-a]pyrazine ring system is relatively stable, often resulting in an intense molecular ion peak. sapub.org Fragmentation typically involves the loss of small, stable neutral molecules or radicals from the substituents. For a derivative like this compound, characteristic fragmentation pathways would likely involve the cleavage of the methanamine side chain. The stability of the resulting fragment ions influences the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk
Analysis of related compounds such as Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- and its derivatives shows characteristic fragmentation patterns that help in their identification. nist.govresearchgate.netnist.gov For instance, the mass spectrum of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- shows a molecular ion at m/z 210.2728, and its fragmentation is used to confirm the structure. nist.gov
Table 2: Mass Spectrometry Data for Pyrrolo[1,2-a]pyrazine and Related Derivatives
| Compound | Ionization Method | Molecular Ion (M⁺•) [m/z] | Key Fragment Ions [m/z] |
| Pyrrolo[1,2-a]pyrazine nih.gov | GC-MS | 118 | 91, 64 |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- nist.gov | Electron Ionization | 154 | Not specified |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- nist.gov | Electron Ionization | 210 | Not specified |
| 3-amino-N-methylpyrazine-2-carboxamide | TOF MS (ESI) | 153.0772 [M+H]⁺ | Not specified |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. For chiral derivatives of this compound, this technique can unambiguously establish the absolute stereochemistry.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate an electron density map of the molecule, from which the positions of individual atoms can be determined.
Studies on related fused heterocyclic systems, such as 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine, have revealed important structural features. researchgate.net For this molecule, X-ray analysis showed that the heterocyclic system is planar. The crystal packing was found to be based on π-π stacking interactions, with an interplanar spacing of 3.400 Å, which is typical for aromatic molecules. researchgate.net Similarly, the crystal structure of pyrrolo[1,2-a]benzimidazoles has been determined, confirming the connectivity and structure of the fused ring system. researchgate.net
This type of detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies. For this compound derivatives, X-ray crystallography could confirm the conformation of the methanamine substituent relative to the planar heterocyclic core and detail any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Table 3: Illustrative Crystallographic Data for a Related Fused Heterocyclic System Data from the crystal structure of 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8568(1) |
| b (Å) | 11.0690(3) |
| c (Å) | 26.4243(7) |
| β (°) | 92.777(1) |
| Z (molecules/unit cell) | 4 |
| Key Feature | Planar molecule with π-π stacking |
Computational Chemistry and Molecular Modeling of Pyrrolo 1,2 a Pyrazine 3 Methanamine
Ab Initio Calculations and Quantum Chemical Characterization
Ab initio calculations, particularly those employing Density Functional Theory (DFT), provide fundamental insights into the electronic structure and properties of the pyrrolo[1,2-a]pyrazine (B1600676) system. These quantum chemical characterizations are crucial for understanding the molecule's intrinsic reactivity, stability, and potential for intermolecular interactions.
Studies on pyrrolo[1,2-a]pyrazine-based molecules have utilized DFT to elucidate key electronic parameters. Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of these orbitals and the resulting HOMO-LUMO gap are critical determinants of a molecule's charge-transfer properties and chemical reactivity. For instance, DFT studies on novel pyrrolopyrazine-based electron transporting materials have shown that modifications to the core structure can significantly lower the HOMO-LUMO band gap, enhancing the molecule's electronic properties.
These calculations also allow for the mapping of the electrostatic potential surface, which identifies electron-rich and electron-deficient regions of the molecule. This information is vital for predicting non-covalent interactions, such as hydrogen bonds and electrostatic contacts, that govern how the molecule will bind to a protein target.
Table 1: Representative Quantum Chemical Parameters for Pyrrolo[1,2-a]pyrazine Derivatives (Note: Data is illustrative of the scaffold, based on published research on derivatives.)
| Parameter | Description | Typical Calculated Value Range |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.5 to -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3.0 to 4.5 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 2.0 to 4.0 Debye |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method has been extensively applied to Pyrrolo[1,2-a]pyrazine derivatives to elucidate their mechanism of action and to identify key binding interactions that contribute to their biological activity.
Docking studies have revealed that this scaffold can effectively fit into the binding sites of a diverse range of proteins. For example, derivatives of pyrrolo[1,2-a]pyrazine have been docked against bacterial enzymes, demonstrating their potential as antimicrobial agents. One such study identified a pyrazine-pyridone derivative with high binding affinity (-7.4519 kcal/mol) to a bacterial target (PDB: 4DUH), forming critical hydrogen-donor and π-hydrogen bonds. orcid.org
In the context of antifungal research, a hexahydro-derivative, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro, was docked into the active site of the SDR protein (FOXG_00472) from Fusarium oxysporum, showing a strong docking score of -6.593 kcal/mol and a binding free energy of -28.53 kcal/mol. researchgate.net Furthermore, new ligands for the human translocator protein (TSPO), a target for neuropsychotropic drugs, were designed based on the N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide scaffold using molecular docking to guide their synthesis. bohrium.com These simulations are crucial for visualizing how the ligand orients itself within the active site and for identifying the specific amino acid residues that stabilize the complex.
Table 2: Examples of Molecular Docking Studies on Pyrrolo[1,2-a]pyrazine Derivatives
| Derivative Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interactions Noted |
| Pyrazine-pyridone derivative | Bacterial Enzyme | 4DUH | -7.45 | Hydrogen-donor bond, π-hydrogen bond orcid.org |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | Fusarium oxysporum SDR protein | N/A (Modeled) | -6.59 (Docking Score) | Interaction with key amino acid residues researchgate.net |
| N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides | Translocator Protein (TSPO) | 2MGY | High (Theoretical) | Hydrophobic interactions, π-π stacking researchgate.net |
| Phenylethynyl-pyrrolo[1,2-a]pyrazine | Metabotropic glutamate (B1630785) receptor 5 (mGluR5) | N/A | High (Inferred) | Allosteric site binding researchgate.net |
Structure-Based Drug Design Principles Applied to Pyrrolo[1,2-a]pyrazine Derivatives
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to design ligands with higher affinity and selectivity. This approach has been instrumental in optimizing compounds based on the pyrrolo[1,2-a]pyrazine scaffold.
By analyzing the co-crystal structure of a ligand bound to its target or, alternatively, a docked pose, medicinal chemists can make rational modifications to the ligand's structure to enhance favorable interactions or to displace unfavorable ones. For instance, in the development of anticancer agents, the biological screening of a library of pyrrolo[1,2-a]pyrazine derivatives revealed that the orientation of substituents on an attached benzene (B151609) ring was critical for activity. eurekaselect.com A compound bearing a 2,4-dimethoxyphenyl group was found to be a potent inhibitor of U937 cell survival, whereas a similar compound with a 2,5-dimethoxyphenyl moiety was ineffective, highlighting the precise structural requirements of the target's binding pocket. eurekaselect.com
Another powerful tool in SBDD is the development of Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to study phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives as mGluR5 antagonists. researchgate.net These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are correlated with biological activity. The resulting models indicated that electropositive and hydrophilic groups in specific regions, along with constraints on bulky substituents, were beneficial for enhancing antagonist activity, providing a clear roadmap for future design efforts. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
While docking provides a static snapshot of a ligand-protein interaction, the reality is a dynamic process. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the flexibility, stability, and time-dependent behavior of molecules and their complexes.
Conformational analysis of pyrrolo[1,2-a]pyrazine derivatives has shown that the stereochemistry and conformational preferences of the core structure can have a critical influence on in vivo pharmacological activity. researchgate.net The fused-ring system imparts a degree of rigidity but allows for different low-energy conformations, especially depending on the nature and position of its substituents. Understanding which conformation is the "bioactive" one—the shape the molecule adopts when it binds to its target—is a key goal of this analysis.
Molecular dynamics simulations provide a more detailed view by simulating the movements of atoms in the ligand-protein complex over time. These simulations can assess the stability of the binding pose predicted by docking. Studies on related pyrazine-based inhibitors have used MD simulations to confirm that a docked ligand remains stably bound within the active site throughout the simulation, which increases confidence in the predicted binding mode. sci-hub.se For example, an MD simulation of an endophytic metabolite, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl), bound to its fungal target CYP51B, demonstrated the stability of the complex, reinforcing its potential as an antifungal agent. eurekaselect.combenthamdirect.com Such simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies more accurately.
Biological Activity and Mechanistic Investigations of Pyrrolo 1,2 a Pyrazine 3 Methanamine and Analogs
General Biological Activities of Pyrrolopyrazine Derivatives
Pyrrolopyrazine derivatives, formed by the fusion of pyrrole (B145914) and pyrazine (B50134) rings, are a class of biologically active scaffolds that have demonstrated a wide array of pharmacological effects. researchgate.net These compounds have been isolated from various natural sources, including plants and microbes, and have also been the subject of extensive synthetic chemistry efforts to explore their therapeutic potential. researchgate.net The biological activities exhibited by these derivatives are diverse, ranging from antimicrobial and antitumor to anti-inflammatory and neurological effects. researchgate.netresearchgate.net
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
Derivatives of the pyrrolo[1,2-a]pyrazine (B1600676) scaffold have shown notable antimicrobial properties, including antibacterial, antifungal, and antiviral activities. researchgate.net
Antibacterial Activity: Certain pyrrolo[1,2-a]pyrazine derivatives have demonstrated significant antibacterial action. For instance, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) was identified as a major bioactive compound in a study and showed activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria like Escherichia coli and Vibrio cholerae. researchgate.net Furthermore, hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141) analogues have been reported to exhibit strong effects against Gram-negative bacteria. mdpi.com
Antifungal Activity: The antifungal potential of pyrrolopyrazine derivatives is also well-documented. A novel Bacillus species was found to produce a pyrrole-pyrazine derivative, 5,10-diethoxy-2,3,7,8-tetrahydro-1H,6H-dipyrrolo[1,2-a:1',2'-d]pyrazine, which exhibited antifungal properties. academicjournals.org Another study highlighted the antifungal activity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- (PPDHP), suggesting its potential as an antifungal compound. wisdomlib.org Research has also shown that a series of synthesized pyrrolo[1,2-a]pyrazines were highly active against various Candida species, including multidrug-resistant strains. mdpi.com
Antiviral Activity: While less detailed in the provided context, antiviral activity is a recognized property of pyrrolo[1,2-a]pyrazine derivatives. researchgate.netwisdomlib.org
Table 1: Antimicrobial Activity of Selected Pyrrolopyrazine Derivatives
| Compound/Derivative | Activity Type | Target Organisms | Source |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | Antibacterial | S. aureus, B. cereus, E. coli, V. cholerae | researchgate.net |
| Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione analogues | Antibacterial | Gram-negative bacteria | mdpi.com |
| 5,10-diethoxy-2,3,7,8-tetrahydro-1H,6H-dipyrrolo[1,2-a:1',2'-d]pyrazine | Antifungal | Zygomycete fungi | academicjournals.org |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- (PPDHP) | Antifungal | Aspergillus species | wisdomlib.org |
| Substituted Pyrrolo[1,2-a]pyrazines | Antifungal | Candida spp. (including multidrug-resistant) | mdpi.com |
Antitumor/Anticancer Activities
The pyrrolopyrazine scaffold is a significant heterocyclic system that has been investigated for its antitumor properties. mdpi.com These derivatives have shown promise against various cancer cell lines, with their mechanism of action often linked to the inhibition of critical cellular pathways. researchgate.netnih.gov
Specifically, 5H-pyrrolo[2,3-b]pyrazine derivatives have been noted for their activity in kinase inhibition, a key target in cancer therapy. researchgate.net In one study, novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activity. mdpi.com Compounds containing a bromine substituent and an azepine side-ring demonstrated superior activity against the HT-29 colon cancer cell line, with IC50 values of 4.55 µM and 4.01 µM. mdpi.com Another compound from this series exhibited moderate inhibition against the HeLa cell line with an IC50 value of 19.22 µM. mdpi.com Pyrazoline derivatives have also been shown to have potent antitumor and antioxidant properties, reducing the survival of cancer cells. ekb.eg
Table 2: Anticancer Activity of Selected Pyrrolopyrimidine Derivatives
| Compound/Derivative | Cell Line | IC50 Value | Source |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine-imine with bromine and azepine ring | HT-29 (Colon Cancer) | 4.55 µM | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine-imine with azepine ring | HT-29 (Colon Cancer) | 4.01 µM | mdpi.com |
| Tetrahydro pyrrolo[2,3-d]pyrimidine derivative (8a) | HeLa (Cervical Cancer) | 19.22 µM | mdpi.com |
Anti-inflammatory and Antioxidant Effects
Pyrrolopyrazine derivatives have been reported to possess both anti-inflammatory and antioxidant activities. researchgate.netresearchgate.net These properties make them attractive candidates for the development of treatments for a variety of conditions characterized by inflammation and oxidative stress.
In a study focused on fused pyrrole derivatives, several synthesized compounds demonstrated significant anti-inflammatory activity, which was comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac. nih.gov The anti-inflammatory effect was observed to increase over time and persisted for up to four hours after administration in a carrageenan-induced inflammation model. nih.gov Furthermore, pyrazoline derivatives have been noted for their potential antioxidant activity, demonstrated by their ability to elevate superoxide (B77818) dismutase and total antioxidant capacity, while reducing levels of malondialdehyde and nitric oxide. ekb.eg
Neurological and Central Nervous System Activities (e.g., anxiolytic, sedative)
Certain analogs of pyrrolo[1,2-a]pyrazine have been investigated for their effects on the central nervous system. Specifically, a study on 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides reported their design, synthesis, and anxiolytic-like activity, indicating a potential role for these compounds in the management of anxiety-related disorders. dntb.gov.ua
Specific Biological Targets and Mechanisms of Action
The diverse biological activities of pyrrolopyrazine derivatives are a result of their interaction with various specific biological targets. A significant area of research has focused on their role as kinase inhibitors.
Kinase Inhibition
Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. googleapis.com Pyrrolopyrazine derivatives, particularly the 5H-pyrrolo[2,3-b]pyrazine scaffold, have emerged as potent kinase inhibitors. researchgate.net
These compounds have been shown to target several key kinases:
Fibroblast Growth Factor Receptor (FGFR): A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles, which are structurally related to pyrrolopyrazines, were identified as potent FGFR1 inhibitors. One compound in this series demonstrated an IC50 value of approximately 30.2 nM. researchgate.net
Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3): Pyrrolo[2,3-b]pyrazine derivatives have been developed as inhibitors of CDKs and GSK-3. googleapis.com Some of these derivatives exhibited IC50 values of less than or equal to 0.5 µM for CDK1/cyclin B and GSK-3. googleapis.com
Janus Kinases (JAKs): A pyrazolo[1,5-a]pyrazine (B3255129) derivative was identified as a potent inhibitor of the JAK family of kinases. It showed strong inhibitory effects against JAK1, JAK2, and TYK2 with IC50 values of 3 nM, 8.5 nM, and 7.7 nM, respectively. nih.gov
The mechanism of action for many of these pyrazine-based kinase inhibitors involves acting as ATP-competitive inhibitors, binding to the ATP-binding pocket of the enzyme. nih.gov
Table 3: Kinase Inhibition by Pyrrolopyrazine Analogs
| Compound Class | Target Kinase | IC50 Value | Source |
|---|---|---|---|
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | FGFR1 | ~30.2 nM | researchgate.net |
| Pyrrolo[2,3-b]pyrazine derivatives | CDK1/cyclin B, GSK-3 | ≤ 0.5 µM | googleapis.com |
| Pyrazolo[1,5-a]pyrazine derivative | JAK1 | 3 nM | nih.gov |
| Pyrazolo[1,5-a]pyrazine derivative | JAK2 | 8.5 nM | nih.gov |
| Pyrazolo[1,5-a]pyrazine derivative | TYK2 | 7.7 nM | nih.gov |
Enzyme Inhibition Beyond Kinases
Aldose reductase is an enzyme of the aldo-keto reductase superfamily that catalyzes the reduction of glucose to sorbitol, the first step in the polyol pathway. Under hyperglycemic conditions, this pathway's activity is linked to diabetic complications. Therefore, aldose reductase inhibitors (ARIs) are of therapeutic interest.
A series of novel tetrahydropyrrolo[1,2-a]pyrazine derivatives were synthesized and evaluated as ARIs. nih.gov These compounds were assessed for their ability to inhibit porcine lens aldose reductase in vitro and to reduce sorbitol accumulation in the sciatic nerve of diabetic rats in vivo. nih.gov Spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazine-1,3-dione derivatives, in particular, showed significant potency. nih.gov
The enantiomers of the most active compound, 23t , were synthesized, revealing that the inhibitory activity resided in the (-)-enantiomer, 43 (AS-3201). This enantiomer was 10 times more potent in inhibiting aldose reductase (IC₅₀ = 1.5 x 10⁻⁸ M) than the (+)-enantiomer. nih.gov
| Compound | Enantiomer | Aldose Reductase IC50 (M) |
|---|---|---|
| 43 (AS-3201) | (-) | 1.5 x 10-8 |
| 44 (SX-3202) | (+) | > 1.5 x 10-7 |
Receptor Modulation
The melanin-concentrating hormone (MCH) system, particularly the MCH receptor 1 (MCH-R1), plays a crucial role in regulating feeding behavior and energy balance. mdpi.comscienceopen.com Antagonism of MCH-R1 is being explored as a therapeutic strategy for obesity. mdpi.comscienceopen.com Pyrrolo[1,2-a]pyrazine derivatives have been identified as antagonists of the MCH-R1 receptor. researchgate.net These compounds have shown potential in preclinical models to reduce food intake and body weight by blocking the orexigenic (appetite-stimulating) signals mediated by MCH. scienceopen.comnih.gov The development of potent and selective MCH-R1 antagonists from this chemical class represents a significant area of research in the pursuit of anti-obesity therapeutics. mdpi.com
Metabotropic glutamate (B1630785) receptors (mGluRs) are involved in modulating synaptic transmission and neuronal excitability throughout the central nervous system. A series of pyrrolo[1,2-a]pyrazine derivatives, specifically pyrrolo[1,2-a]pyrazinones, have been developed as potent and non-competitive antagonists of the metabotropic glutamate receptor 1 (mGluR1). nih.gov Further studies on phenylethynyl-pyrrolo[1,2-a]pyrazine analogs demonstrated their high potency and selectivity as non-competitive antagonists for the closely related mGluR5. nih.govresearchgate.net The non-competitive mechanism of action means these compounds bind to an allosteric site on the receptor, rather than competing with the endogenous ligand glutamate at the orthosteric site. nih.gov This property can offer advantages in terms of modulating receptor activity.
The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the brain. plos.orgmdpi.com It is the primary target for a variety of sedative and anxiolytic drugs, such as benzodiazepines. nih.govnih.gov Pyrrolo[1,2-a]pyrazines have been reported to possess anxiolytic activity, suggesting interaction with the central nervous system, potentially through modulation of GABAA receptors. nih.gov While direct studies on pyrrolo[1,2-a]pyrazine-3-methanamine as a sedative are limited, related heterocyclic structures are known to act as allosteric modulators of the GABAA receptor. nih.govmdpi.com These modulators can enhance the effect of GABA, leading to increased chloride ion influx, hyperpolarization of the neuron, and a resulting inhibitory or sedative effect on neuronal activity. plos.org
HIV-1 Integrase Inhibition
The pyrrolo[1,2-a]pyrazine scaffold has been identified as a promising framework for the development of novel inhibitors targeting the human immunodeficiency virus type 1 (HIV-1) integrase. This viral enzyme is crucial for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. Inhibition of this process, particularly the strand transfer step, is a validated strategy for antiretroviral therapy.
Research has led to the identification of a series of potent 8-hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-one derivatives as HIV-1 integrase inhibitors. These compounds were found to effectively inhibit the strand transfer function of the enzyme. One notable compound from this series demonstrated significant activity against HIV-1 replication in cell culture, with a 95% cell inhibitory concentration (CIC₉₅) of 0.31 µM. Further exploration into the structure-activity relationship of this series prompted the design and synthesis of pseudosymmetrical tricyclic pyrrolopyrazine inhibitors, which resulted in an enhancement of their antiviral activity.
While some analogs, such as the in vivo metabolite of oltipraz, 7-methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine, have been shown to inhibit HIV-1 replication, their mechanism appears to be distal to the viral integration step. This highlights the importance of specific substitution patterns on the pyrrolo[1,2-a]pyrazine core for achieving targeted HIV-1 integrase inhibition.
| Compound Class | Specific Analog | Mechanism of Action | Activity Metric | Value |
|---|---|---|---|---|
| 8-hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-ones | Compound 12 | Inhibition of HIV-1 Integrase Strand Transfer | CIC₉₅ | 0.31 µM |
Proteasome Inhibition (e.g., 20S proteasome)
Based on available scientific literature, there is currently no specific information detailing the activity of this compound or its close analogs as inhibitors of the proteasome, including the 20S proteasome. While the broader pyrrolo[1,2-a]pyrazine scaffold has been investigated for various biological activities, its potential role in proteasome inhibition has not been reported in the reviewed studies.
Structure-Activity Relationship (SAR) Studies and Lead Optimization
The pyrrolo[1,2-a]pyrazine scaffold is a versatile platform that has been the subject of numerous structure-activity relationship (SAR) studies to optimize its therapeutic potential across various targets. Although SAR research on this scaffold is not exhaustive for every biological target, investigations in areas such as antiviral, anticancer, and receptor antagonist activity have provided valuable insights for lead optimization. researchgate.net
For HIV-1 integrase inhibitors, SAR exploration of the 8-hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-one series led to the development of pseudosymmetrical tricyclic analogs that exhibited improved antiviral potency. This demonstrates that modifications to the core structure can significantly enhance biological activity. The general findings from different therapeutic areas underscore that the biological efficacy and selectivity of pyrrolo[1,2-a]pyrazine derivatives are highly dependent on the nature and position of various substituents on the bicyclic core and any appended functional groups.
Positional Scanning and Substituent Effects on Efficacy and Selectivity
The efficacy and selectivity of pyrrolo[1,2-a]pyrazine analogs are critically influenced by the placement and chemical nature of their substituents. Studies on different biological targets have consistently shown that even minor changes in substitution patterns can lead to dramatic shifts in activity.
In the context of anticancer activity, the orientation of substituents on an attached aromatic ring is paramount. For instance, a derivative with a methoxy (B1213986) group at the ortho-position of a phenyl ring strongly inhibited the viability of human lymphoma U937 cells. nih.gov In contrast, analogs bearing a halogen at the same position were inactive. nih.gov Further emphasizing the importance of positional isomerism, a compound with a 2,4-dimethoxyphenyl group was a more potent inhibitor of U937 cell survival than the corresponding mono-methoxy analog, whereas a derivative with a 2,5-dimethoxyphenyl moiety was ineffective. nih.gov
Similarly, in the development of antagonists for the metabotropic glutamate receptor 5 (mGluR5), 3D-QSAR studies of phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives revealed specific substituent requirements. The analysis indicated that:
Electropositive groups on the aryl substituent enhance activity.
A hydrogen bond acceptor in another substituent (R group) also leads to high activity.
Bulky substituents are not well-tolerated.
Hydrophilic groups can improve biological activity. dntb.gov.ua
These findings collectively highlight that a systematic positional scan and careful selection of substituent properties (e.g., electronic, steric, and hydrophilic) are essential for optimizing the biological profile of new pyrrolo[1,2-a]pyrazine-based compounds. dntb.gov.ua
| Compound Class | Substituent Pattern | Relative Activity |
|---|---|---|
| Aryl-pyrrolo[1,2-a]pyrazine | o-methoxy | Active |
| Aryl-pyrrolo[1,2-a]pyrazine | o-halogen | Inactive |
| Aryl-pyrrolo[1,2-a]pyrazine | 2,4-dimethoxy | Potently Active |
| Aryl-pyrrolo[1,2-a]pyrazine | 2,5-dimethoxy | Inactive |
Enantioselective Effects on Biological Activity
The introduction of chiral centers into the pyrrolo[1,2-a]pyrazine scaffold can lead to significant enantioselective effects on biological activity. The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a specific biological target, and as a result, enantiomers of a chiral drug can exhibit widely different potency, efficacy, and even different types of activity.
While specific data on the enantioselectivity of this compound is not detailed in the available literature, studies on related analogs have confirmed the importance of stereochemistry. In research focused on novel pyrrolo[1,2-a]pyrazine derivatives as potential anticonvulsant agents, a critical influence of the stereochemistry of the core structure on the in vivo pharmacological activity was observed. researchgate.net This finding implies that the spatial orientation of substituents on the chiral scaffold is a key determinant of the molecule's interaction with its neurological targets, leading to differences in seizure protection among stereoisomers. This principle underscores the necessity of evaluating enantiomers separately during the drug development process to identify the more active and potentially safer isomer.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for lead optimization and the discovery of novel compounds with improved properties. Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of key binding groups. This can lead to new intellectual property, improved pharmacokinetic profiles, or better synthetic accessibility. Bioisosteric replacement is a more subtle modification, involving the substitution of one atom or group of atoms with another that has similar physical or chemical properties, with the goal of enhancing a desired biological or physical property without making a significant change to the chemical structure.
In the context of drug discovery involving fused nitrogen heterocycles, these strategies are widely applied. For example, a scaffold hopping approach was successfully used to design novel inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R). By replacing the core of a known inhibitor with a pyrrolo[2,3-d]pyrimidine nucleus—a scaffold related to pyrrolo[1,2-a]pyrazine—and incorporating key binding fragments from an existing drug, researchers developed new and potent inhibitors. This illustrates how a known pharmacophore can be transplanted onto a new core to generate novel chemical entities.
Similarly, the pyrrolo[1,2-a]pyrazine core itself can be considered a bioisosteric replacement for other bicyclic heteroaromatic systems in different therapeutic contexts. The creation of hybrid structures, such as combining the benzo[d]imidazole and pyrrolo[1,2-a]pyrazine scaffolds, represents another advanced optimization strategy to expand into new chemical spaces and modulate biological and photophysical properties. These approaches are integral to diversifying lead compounds and navigating the complexities of drug design.
Following a comprehensive search for scientific literature, it has been determined that there is no publicly available preclinical research data specifically for the chemical compound “this compound” that aligns with the requested article outline.
The conducted searches found extensive research on the broader class of pyrrolo[1,2-a]pyrazine derivatives . This body of work indicates that various analogues of this parent compound are being investigated for a range of biological activities, including anticancer, antifungal, and neurological applications. nih.govresearchgate.net For instance, studies on compounds such as pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) have shown antifungal and cytotoxic activities. researchgate.netekb.egresearchgate.net Other research has explored different derivatives for their effects on cancer cell lines and their potential as enzyme or receptor inhibitors. nih.govasianpubs.org
However, no specific in vitro studies detailing cell growth inhibition, cytotoxicity, cell cycle modulation, apoptosis induction, or antagonism assays for This compound were identified. Similarly, information regarding its binding affinity to specific enzymes or receptors, or any data related to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile in preclinical models, is not present in the available literature.
Due to the strict requirement to focus solely on "this compound," it is not possible to generate the requested article without deviating from the specified compound. The available scientific data pertains to other molecules within the same chemical family, and extrapolating these findings would be scientifically inaccurate and would violate the core instructions of the request.
Therefore, the article cannot be generated as specified due to the absence of dedicated research on "this compound" in the public domain.
Preclinical Research and Evaluation Methodologies in Vitro and Non Human in Vivo
ADME (Absorption, Distribution, Metabolism, Excretion) Studies in Preclinical Models
In Vitro Metabolic Stability (e.g., microsomal turnover)
The metabolic stability of new chemical entities is a critical parameter evaluated during preclinical development to predict their persistence in the body. This assessment is often conducted using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.com The primary goal of the in vitro microsomal stability assay is to determine the intrinsic clearance (Clint) of a compound, which reflects the inherent ability of the liver to metabolize a drug. nuvisan.com
In a typical assay, a compound such as a pyrrolo[1,2-a]pyrazine (B1600676) derivative is incubated with liver microsomes from various species (e.g., human, rat, mouse) at 37°C. evotec.com The reaction is initiated by adding a necessary cofactor, most commonly NADPH, which is essential for the function of CYP enzymes. evotec.comnih.gov Samples are collected at several time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is stopped. nih.gov The concentration of the parent compound remaining over time is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). evotec.comenamine.net
The rate of disappearance of the compound is used to calculate key pharmacokinetic parameters. nuvisan.com The half-life (t½) represents the time required for 50% of the compound to be metabolized. From the half-life and the experimental conditions, the intrinsic clearance (Clint) is determined, typically reported in units of microliters per minute per milligram of microsomal protein (μL/min/mg). nih.govenamine.net These data are crucial for predicting in vivo hepatic clearance and potential drug-drug interactions. nuvisan.com For example, studies on other nitrogen-containing heterocyclic compounds have demonstrated a range of metabolic stabilities across species. nih.gov
| Parameter | Human (HLM) | Mouse (MuLM) | Rat (RLM) |
|---|---|---|---|
| t½ (min) | 28.8 | 12.0 | 7.1 |
| Intrinsic Clearance (Clint, μL/min/mg) | 48.1 | 115 | 194 |
Data presented are illustrative for a heterocyclic compound based on findings for UNC10201652 and are representative of results from microsomal stability assays. nih.gov
Permeability Assessments
Permeability is a key factor influencing the rate and extent of oral drug absorption. researchgate.net The Caco-2 cell monolayer assay is a widely used and regulatory-accepted in vitro model that mimics the human intestinal epithelium to predict the permeability of drug candidates. nih.goveuropa.eu Caco-2 cells, a human colon adenocarcinoma cell line, spontaneously differentiate into a monolayer of polarized enterocytes that form tight junctions, effectively serving as a barrier to compound transport. nih.govnih.gov
In this assay, Caco-2 cells are cultured on semipermeable filter supports for an extended period, typically 21 days, to allow for full differentiation and barrier formation. nih.gov The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). nih.gov The test compound is then added to the apical (donor) side, which represents the intestinal lumen. Samples are collected from the basolateral (receiver) side, representing the blood, over a set time period. nih.gov The concentration of the compound that has traversed the monolayer is measured, often by LC-MS/MS. nih.gov
The results are expressed as an apparent permeability coefficient (Papp), calculated in cm/s. nih.gov The Papp value provides a quantitative measure of the rate of passage of a compound across the intestinal cell barrier. Compounds are generally classified as having low, moderate, or high permeability based on their Papp values, which helps in forecasting their potential for oral absorption in humans. researchgate.netresearchgate.net
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification | Predicted In Vivo Absorption |
|---|---|---|
| < 1.0 | Low | Poor |
| 1.0 - 10.0 | Moderate | Moderate to Good |
| > 10.0 | High | Good |
Classification scheme is a generalized representation based on established correlations between in vitro Caco-2 permeability and in vivo human intestinal absorption. researchgate.net
Preclinical Pharmacokinetic and Pharmacodynamic Studies (Non-Human In Vivo)
Oral Bioavailability and Exposure Assessment
Following in vitro characterization, promising compounds are advanced to in vivo studies in non-human models, such as mice or rats, to evaluate their pharmacokinetic properties. Oral bioavailability (%F) is a critical parameter that measures the fraction of an orally administered dose of an unchanged drug that reaches the systemic circulation. It is a key determinant of a drug's potential for oral administration.
To determine oral bioavailability, the compound is typically administered both intravenously (IV) and orally (PO) to different groups of animals. Plasma samples are collected at various time points after administration, and the concentration of the compound is measured. The area under the plasma concentration-time curve (AUC) is calculated for both routes of administration. The absolute oral bioavailability is then determined by comparing the dose-normalized AUC from oral administration to that from intravenous administration. For example, a pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine derivative, compound 21, demonstrated good oral bioavailability in mice. nih.gov
| Compound | Species | Oral Bioavailability (%F) |
|---|---|---|
| Compound 21 (Pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine derivative) | Mouse | 38% |
Data is derived from a study on potent ALK inhibitors. nih.gov
Tumor Growth Inhibition (TGI) in Xenograft Models
Xenograft models are fundamental tools in preclinical cancer research to assess the in vivo efficacy of potential anticancer agents. These models involve the implantation of human tumor cells into immunocompromised mice, which then develop tumors that can be monitored. nih.gov The ability of a test compound to inhibit the growth of these tumors is a primary measure of its potential therapeutic effect. mdpi.com
In a typical TGI study, once the tumors reach a specified size, the animals are randomized into vehicle control and treatment groups. The test compound is administered orally, and tumor volumes are measured regularly, often with calipers, throughout the study period. mdpi.com The efficacy of the compound is quantified as Tumor Growth Inhibition (TGI), which represents the percentage reduction in tumor growth in the treated group compared to the control group. For instance, a pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine derivative, compound 15, demonstrated significant TGI in N87 human gastric carcinoma and GEO human colon carcinoma xenograft models. nih.gov Similarly, compound 21, another ALK inhibitor from a related structural class, also showed dose-dependent tumor growth inhibition in a SUP-M2 xenograft model. nih.gov
| Compound | Xenograft Model | Tumor Type | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Compound 15 | N87 | Human Gastric Carcinoma | 180% |
| Compound 15 | GEO | Human Colon Carcinoma | 85% |
| Compound 21 | SUP-M2 | Anaplastic Large Cell Lymphoma | Dose-dependent inhibition |
Data presented for pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine derivatives. nih.gov A TGI greater than 100% indicates tumor regression.
Pyrrolo 1,2 a Pyrazine 3 Methanamine As a Chemical Probe and Building Block
Utility in Fragment-Based Drug Design
Fragment-based drug design (FBDD) is a method for identifying lead compounds as part of the drug discovery process. It relies on identifying small chemical fragments that bind weakly to a biological target, which can then be grown or combined to produce leads with higher affinity. While nitrogen-containing heterocycles are of significant interest in FBDD, published research specifically detailing the use of Pyrrolo[1,2-a]pyrazine-3-methanamine as a fragment in such screening campaigns is not available in the existing literature. The application of related heterocyclic systems, such as pyrrolotriazinones, as starting points for drug design suggests the potential of such core structures, but direct evidence for this specific methanamine derivative is lacking. nih.gov
Application as a Versatile Small Molecule Scaffold in Synthetic Chemistry
The pyrrolo[1,2-a]pyrazine (B1600676) framework is a versatile scaffold that allows for the synthesis of diverse chemical libraries through various substitution patterns. nih.gov Its structural utility is demonstrated in the synthesis of complex molecules for biological evaluation. The creation of this compound hinges on the strategic functionalization of the C-3 position of the heterocyclic core.
Research into new ligands for the translocator protein (TSPO) has led to the development of synthetic routes for N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides. dntb.gov.ua These carboxamides are critical intermediates, as the amide functional group at the C-3 position can be chemically reduced using standard laboratory reagents to yield the corresponding primary amine, this compound. The synthesis of these precursors highlights the utility of the core scaffold in accessing specifically substituted derivatives like the target compound. dntb.gov.ua
The versatility of the scaffold is further demonstrated by various synthetic strategies employed to create a range of derivatives, underscoring its importance as a building block in medicinal chemistry.
Table 1: Synthetic Approaches for Pyrrolo[1,2-a]pyrazine Derivatives
| Starting Material / Method | Resulting Derivative Class | Application / Purpose |
|---|---|---|
| 2-Formylpyrrole-based enaminones | Substituted Pyrrolo[1,2-a]pyrazines | Synthesis of antifungal agents. nih.gov |
| N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides | TSPO Ligands | Design of potential anxiolytic agents. dntb.gov.ua |
| Regiodivergent electrophilic acylation followed by aldol (B89426) condensation | Pyrrolo[1,2-a]pyrazine library with distinctive substitution patterns | Exploration of new chemical space for anticancer drug discovery. nih.gov |
Use in the Development of New Therapeutic Agents
The pyrrolo[1,2-a]pyrazine scaffold is a core component of numerous molecules with significant therapeutic potential across various disease areas. researchgate.net Derivatives have been investigated for anticancer, anticonvulsant, anxiolytic, antifungal, and receptor antagonist activities. nih.govdntb.gov.uaresearchgate.netasianpubs.org While specific therapeutic data for this compound is not detailed in the literature, the extensive biological activity of closely related analogues underscores the potential of this chemical class.
Anticancer Activity: A chemical library of pyrrolo[1,2-a]pyrazine derivatives was screened for anticancer action. nih.gov One compound, featuring a 2,4-dimethoxyphenyl group, demonstrated potent inhibition of human lymphoma U937 cell survival, suggesting the scaffold's utility in developing novel antineoplastic agents. nih.gov
Anxiolytic Activity: In the development of new ligands for the translocator protein (TSPO), a target for neuropsychotropic drugs, N-Benzhydryl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide was identified as a lead compound with significant anti-anxiety activity in preclinical models. dntb.gov.ua
Anticonvulsant Properties: Novel derivatives of perhydropyrrolo[1,2-a]pyrazine have been synthesized and evaluated in animal models of epilepsy. Several of these compounds showed promising seizure protection, with efficacy comparable to established anticonvulsant drugs. researchgate.net
Antifungal and Antimicrobial Effects: Pyrrolo[1,2-a]pyrazine derivatives have shown notable antifungal activity against multiple Candida species, including multidrug-resistant strains. nih.gov Additionally, the naturally occurring derivative Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), isolated from Bacillus species, has been identified as an effective agent against the soil-borne fungus Sclerotium bataticola and also inhibits bacterial biofilm formation. researchgate.netekb.eg
Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Antagonism: A series of phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives have been reported as potent and selective non-competitive antagonists of mGluR5, which is a therapeutic target for conditions such as cocaine-seeking behavior. researchgate.netasianpubs.org
Table 2: Investigated Therapeutic Activities of Pyrrolo[1,2-a]pyrazine Derivatives
| Derivative Class / Compound | Therapeutic Area | Key Finding |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine with 2,4-dimethoxyphenyl group | Anticancer | Potently inhibited the survival of human lymphoma U937 cells. nih.gov |
| N-Benzhydryl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide | Anxiolytic | Showed anti-anxiety activity in a wide range of doses in preclinical tests. dntb.gov.ua |
| Perhydropyrrolo[1,2-a]pyrazine derivatives | Anticonvulsant | Displayed promising seizure protection in multiple animal models of epilepsy. researchgate.net |
| Substituted Pyrrolo[1,2-a]pyrazines | Antifungal | Produced a robust antifungal effect against six Candida species. nih.gov |
| Phenylethynyl-pyrrolo[1,2-a]pyrazines | mGluR5 Antagonist | Acted as potent and selective non-competitive antagonists for the mGluR5 receptor. asianpubs.org |
Future Research Directions and Perspectives
Development of Novel Synthetic Pathways for Diversification
The continued exploration of the therapeutic potential of pyrrolo[1,2-a]pyrazine (B1600676) derivatives is intrinsically linked to the development of innovative and efficient synthetic methodologies. While various routes to this scaffold exist, future efforts will likely focus on strategies that allow for greater diversification of the core structure. researchgate.netdntb.gov.ua Key areas of development include:
Multi-component Reactions: Designing novel multi-component reactions (MCRs) will enable the rapid assembly of complex pyrrolo[1,2-a]pyrazine derivatives from simple starting materials in a single step. mdpi.com This approach is highly atom-economical and allows for the introduction of multiple points of diversity.
Domino and Cascade Reactions: The development of domino or cascade reaction sequences, where multiple bond-forming events occur in a single synthetic operation, offers an elegant and efficient way to construct the bicyclic ring system and its derivatives. dntb.gov.ua
C-H Functionalization: Direct C-H functionalization of the pyrrolo[1,2-a]pyrazine core is a powerful strategy for late-stage diversification. This will allow for the introduction of a wide range of substituents without the need for pre-functionalized starting materials.
Photoredox and Electrochemical Synthesis: The use of photoredox catalysis and electrochemical methods can provide access to novel reaction pathways and enable the formation of previously inaccessible derivatives under mild reaction conditions.
These advanced synthetic strategies will be crucial for generating large and diverse libraries of Pyrrolo[1,2-a]pyrazine-3-methanamine analogs, which are essential for comprehensive structure-activity relationship (SAR) studies and the discovery of new biological activities.
Advanced Mechanistic Elucidation and Target Deconvolution
While numerous biological activities have been reported for pyrrolo[1,2-a]pyrazine derivatives, a detailed understanding of their molecular mechanisms of action is often lacking. researchgate.net Future research must prioritize the elucidation of these mechanisms and the identification of their specific molecular targets. This can be achieved through a combination of experimental and computational approaches:
Chemical Proteomics: The use of affinity-based probes derived from active this compound analogs can be employed to isolate and identify their protein binding partners from complex biological samples.
Genetic and Genomic Approaches: Techniques such as CRISPR-Cas9 screening and transcriptomic profiling can help to identify genes and pathways that are essential for the biological activity of these compounds.
Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of pyrrolo[1,2-a]pyrazine derivatives to their target proteins and to understand the key molecular interactions that govern their activity. researchgate.net
Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of these compounds in complex with their biological targets, offering a detailed understanding of the binding interactions.
A thorough understanding of the mechanism of action is critical for the rational design of more potent and selective analogs and for predicting potential off-target effects.
Optimization of Pharmacological Profiles for Specific Therapeutic Areas
Pyrrolo[1,2-a]pyrazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net Future research will focus on optimizing the pharmacological profiles of these compounds for specific therapeutic applications. This will involve a detailed investigation of their structure-activity relationships (SAR) to identify the key structural features that contribute to their desired biological activity and to minimize any unwanted side effects.
| Derivative Class | Therapeutic Area | Key Findings |
| Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives | Antibacterial | Exhibit significant antibacterial properties and quorum sensing inhibition effects. researchgate.net |
| 5H-pyrrolo[2,3-b]pyrazine derivatives | Anticancer | Show activity as kinase inhibitors. researchgate.net |
| Phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives | Neurological Disorders | Act as metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists. asianpubs.org |
| Pyrrolo[2,1-f] researchgate.netdntb.gov.uanih.govtriazine derivatives | Antiviral | Some derivatives show potent antiviral activity. nih.gov |
| Pyrrolo[1,2-a]quinoline derivatives | Anticancer | Displayed significant growth inhibitory properties against various cancer cell lines. mdpi.com |
Optimization strategies will include:
Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, as well as their dose-response relationships.
In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of optimized compounds in relevant animal models of disease.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Pyrrolopyrazines
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for pyrrolopyrazine derivatives. astrazeneca.comnih.gov These computational tools can be applied at various stages of the drug discovery pipeline:
Virtual Screening: AI and ML algorithms can be used to screen large virtual libraries of pyrrolo[1,2-a]pyrazine derivatives to identify compounds with a high probability of being active against a specific biological target. mdpi.com
De Novo Drug Design: Generative AI models can be used to design novel pyrrolo[1,2-a]pyrazine-based molecules with desired pharmacological properties.
Prediction of ADME/Tox Properties: Machine learning models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new derivatives, helping to prioritize compounds with favorable drug-like properties. nih.gov
Synthesis Planning: AI-powered retrosynthesis tools can assist in the design of efficient synthetic routes for novel pyrrolo[1,2-a]pyrazine analogs. digitellinc.com
By leveraging the power of AI and ML, researchers can accelerate the discovery and development of new pyrrolopyrazine-based drugs.
Exploration of New Biological Activities and Therapeutic Applications
While the anticancer, antimicrobial, and anti-inflammatory activities of pyrrolopyrazines are well-documented, the full therapeutic potential of this scaffold remains to be explored. researchgate.netresearchgate.net Future research should aim to uncover new biological activities and therapeutic applications for this compound and its derivatives.
High-throughput screening of diverse pyrrolopyrazine libraries against a wide range of biological targets can lead to the identification of novel activities. For instance, their potential as modulators of ion channels, G-protein coupled receptors (GPCRs), or epigenetic targets could be investigated. Furthermore, the unique chemical space occupied by these compounds may make them suitable candidates for targeting protein-protein interactions, which are often challenging to address with traditional small molecules. The discovery of new biological activities will open up new avenues for the development of pyrrolopyrazine-based therapies for a wide range of diseases.
Q & A
Basic Research Question
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts .
- Spectroscopy :
How do solvent and temperature affect the stability of this compound in storage?
Basic Research Question
- Degradation pathways : Hydrolysis of the methanamine group in aqueous buffers (pH < 5) forms pyrrolo[1,2-a]pyrazine-3-carboxylic acid .
- Stability protocol : Store at −20°C in anhydrous DMSO or under inert gas (N) to prevent oxidation. Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .
What strategies address low yields in cyclization steps during synthesis?
Advanced Research Question
- Microwave-assisted cyclization : Reduces reaction time from 12 h to 30 min, improving yield by 15–20% .
- Additive screening : Catalytic AcOH (5 mol%) enhances dehydrative cyclization efficiency by stabilizing intermediates .
How can biotechnological approaches complement chemical synthesis for Pyrrolo[1,2-a]pyrazine derivatives?
Advanced Research Question
- Microbial fermentation : Streptomyces sp. MUSC 149T produces pyrrolo[1,2-a]pyrazine-1,4-dione via nonribosomal peptide synthetase (NRPS) pathways .
- Metabolic engineering : Overexpress p450 monooxygenases in Bacillus subtilis to hydroxylate the pyrrole ring, enabling late-stage functionalization .
What computational tools predict the bioactivity of this compound analogs?
Advanced Research Question
- Docking studies : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR), correlating binding energy (ΔG ≤ −8 kcal/mol) with MIC values .
- QSAR models : Train on datasets of MICs and topological descriptors (e.g., Wiener index) to prioritize analogs for synthesis .
How can contradictory data on antioxidant activity be reconciled across studies?
Advanced Research Question
Discrepancies arise from assay variability (e.g., DPPH vs. ABTS) and sample preparation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
